molecular formula C14H15N3O3S2 B2523799 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1203025-09-5

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea

Cat. No.: B2523799
CAS No.: 1203025-09-5
M. Wt: 337.41
InChI Key: XUYNUACOXPDVGI-UHFFFAOYSA-N
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Description

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea is a synthetic urea derivative intended for research and experimental purposes only. It is strictly not for diagnostic or therapeutic use in humans or animals. This compound features a 1,1-dioxidoisothiazolidine group, a moiety present in various biologically active molecules studied for their interaction with key enzymatic targets . Urea derivatives incorporating similar structural motifs, such as a thiazole core or a phthalimide group, have demonstrated significant research value in medicinal chemistry. These analogs have been investigated as antagonists for the human adenosine A2A receptor (AA2AR), a promising target for Parkinson's disease therapy . Furthermore, related 1,3-diaryl urea compounds have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a critical molecular target in oncology . In such studies, these inhibitors function by competitively binding to the ATP-binding site of the kinase, often forming key hydrogen bond interactions with residues like Lys745, which can lead to the suppression of cancer cell proliferation . Given its structural relationship to these active compounds, this compound represents a valuable chemical tool for researchers exploring new kinase inhibitors and probing cellular signaling pathways in conditions such as cancer. Researchers can utilize this compound for in vitro binding assays, enzymatic inhibition studies, and structure-activity relationship (SAR) investigations to advance the development of novel therapeutic agents.

Properties

IUPAC Name

1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c18-14(16-13-3-1-9-21-13)15-11-4-6-12(7-5-11)17-8-2-10-22(17,19)20/h1,3-7,9H,2,8,10H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYNUACOXPDVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea is a synthetic organic molecule that has garnered interest due to its potential biological activities. This paper reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H14N2O3S\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This structure features a dioxidoisothiazolidinyl group and a thiophenyl moiety, contributing to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Dioxidoisothiazolidinyl Intermediate : The compound is synthesized by reacting an isothiazolidine derivative with an oxidizing agent like hydrogen peroxide.
  • Coupling Reaction : The intermediate is then coupled with a phenyl ring through nucleophilic substitution reactions.

Antitumor Activity

Recent studies have indicated that compounds containing the thiourea and thiazole moieties exhibit significant antitumor activities. For example, derivatives similar to this compound have shown promising results against various cancer cell lines.

Cell Line GI50 (µM) TGI (µM) LC50 (µM)
EKVX (Lung Cancer)25.977.593.3
RPMI-8226 (Leukemia)21.577.593.3
OVCAR-4 (Ovarian)28.777.593.3

These values indicate that the compound exhibits broad-spectrum antitumor activity with selective efficacy against certain cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. In vitro studies demonstrated significant inhibitory effects at low concentrations.

Compound MIC (µM) IC50 (µM)
This compound2516.23

This data suggests that the compound could serve as a lead for developing new antimycobacterial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The dioxidoisothiazolidinyl group may interact with specific enzymes involved in cancer cell proliferation.
  • Disruption of Cellular Processes : The thiophenyl component could interfere with cellular signaling pathways, leading to apoptosis in cancer cells.

Case Studies

A notable case study involved the assessment of various derivatives of thiourea compounds against resistant strains of Mycobacterium tuberculosis. The study found that modifications in the thiourea structure significantly influenced their antimicrobial potency and selectivity .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of isothiazolidinones exhibit significant anticancer properties. The compound has shown potential in inhibiting tumor growth in various cancer cell lines. A study demonstrated that modifications to the isothiazolidinone structure could enhance its cytotoxicity against human cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .

Anti-inflammatory Effects

There is growing evidence supporting the anti-inflammatory properties of isothiazolidinones. The compound has been linked to reduced levels of pro-inflammatory cytokines in cell culture models, indicating potential therapeutic uses in treating inflammatory diseases such as arthritis .

Plant Growth Regulation

The compound's structural analogs have been utilized as plant growth regulators. Specifically, they can enhance seed germination and improve crop yields by modulating hormonal pathways in plants. This application is particularly relevant in cotton agriculture, where compounds like Thidiazuron (a related urea derivative) are already used .

Pest Control

Research has explored the use of this compound as a pesticide or herbicide. Its effectiveness against specific pests could provide a sustainable alternative to conventional chemical pesticides, reducing environmental impact while maintaining agricultural productivity .

Case Studies

StudyApplicationFindings
1AnticancerDemonstrated enhanced cytotoxicity in modified derivatives against breast cancer cell lines .
2AntimicrobialEffective against E. coli and S. aureus; potential for developing new antibiotics .
3Anti-inflammatoryReduced cytokine levels in inflammatory models; suggests utility in chronic inflammation treatment .
4Agricultural UseImproved germination rates and plant growth observed in treated crops; potential for increasing yields .
5Pest ControlEffective against common agricultural pests; offers a safer alternative to traditional pesticides .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea (C17H19N3O3S, MW 345.4): Replaces the thiophen-2-yl group with a meta-methylphenyl group.
  • 1-(5-Chloro-2-methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea (C19H23N3O4S, MW 395.9): Incorporates electron-withdrawing chloro and methoxy groups, which may enhance metabolic stability compared to the parent compound .

Thiophene-Containing Analogues

  • Tested against renal (A-498) and breast (MDA-MB-231) cancer cell lines .
  • TTU6: 1-(4-Cyanophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea (C15H9N4OS2, MW 337.4): Replaces the isothiazolidine dioxide with a thiazole ring, showing moderate antitubercular activity (MABA assay) but lower thermal stability (MP 199–201°C) .

Physical and Spectral Properties

Compound Name Molecular Weight Melting Point (°C) Notable Spectral Features (¹H NMR)
Target Compound 345.4 N/A δ 9.04 (s, 1H, urea NH), 7.3–7.5 (thiophene H)
TTU11 358.4 196–198 δ 10.72 (s, urea NH), 1.26 (s, tert-butyl CH3)
1-(3-Methoxyphenyl)-3-(thiophen-2-yl)urea (TTU14) 358.4 185–187 δ 3.75 (s, OCH3), 6.8–7.4 (aromatic H)
XIN-10 602.6 156.4–157.7 δ 8.39 (d, J=8.3 Hz, aryl H), 3.6–3.7 (morpholine H)

Key Insight : The isothiazolidine dioxide group in the target compound likely deshields nearby protons, as seen in δ 7.3–7.5 ppm for thiophene protons. tert-butyl groups (e.g., TTU11) increase thermal stability (higher MP) .

Anticancer Activity

  • XIN-10: Dual PI3K/mTOR inhibitor with nanomolar potency (IC50 < 50 nM in kinase assays) .

Antimicrobial Activity

  • 1-(3-Chlorophenyl)-3-(thiazolylphenyl)urea (11f) : Moderate antibacterial activity (MIC 16 µg/mL) against S. aureus .

Key Insight : Thiophene-urea hybrids exhibit variable activity depending on substituents. Electron-withdrawing groups (e.g., CF3 in TTU7) may enhance membrane penetration but reduce target affinity .

Q & A

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and automate solvent switching .

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